6-Chlor-3-indolyl-β-D-galactopyranosid

Übersicht

Beschreibung

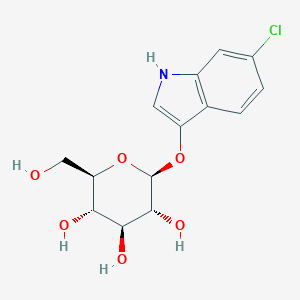

The compound 6-Chloro-3-indolyl-beta-D-galactopyranoside is a complex organic molecule that features a tetrahydropyran ring substituted with a chlorinated indole moiety and a hydroxymethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its chlorinated indole moiety may interact with specific biological targets, providing insights into its potential as a therapeutic agent.

Medicine

The compound’s potential biological activities make it a candidate for drug development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, which can be explored in preclinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Rose-β-D-Gal or Salmon-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

Rose-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond, leading to the release of a chromophore. This results in a color change that can be visually detected, making it useful in various diagnostic applications .

Biochemical Pathways

The action of Rose-β-D-Gal primarily affects the metabolic pathway involving β-galactosidase. The enzyme’s activity can be visually tracked using this compound, which is particularly useful in colorimetric assays to detect recombinants from non-recombinants in bacterial colonies .

Pharmacokinetics

It is known that the compound isinsoluble in water but soluble in DMSO, DMFO, and methanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The enzymatic hydrolysis of Rose-β-D-Gal by β-galactosidase results in the formation of an intense pink colored precipitate . This color change is used to detect the activity of β-galactosidase in bacterial colonies, distinguishing between recombinants (white) and non-recombinants (salmon) in a colorimetric assay .

Action Environment

The action of Rose-β-D-Gal is influenced by various environmental factors. For instance, it is moisture-sensitive and should be stored away from water/moisture, heat, and oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition, and preferably stored under inert gas . These conditions help maintain the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

6-Chloro-3-indolyl-beta-D-galactopyranoside is a substrate for β-Galactosidase . It is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants (white) from the non-recombinants (SALMON) .

Cellular Effects

The compound plays a crucial role in the detection of β-galactosidase activity in bacterial colonies . This activity is essential in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Chloro-3-indolyl-beta-D-galactopyranoside involves its interaction with the enzyme β-galactosidase . The compound serves as a substrate for this enzyme, and its cleavage results in a color change that allows for the detection of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-indolyl-beta-D-galactopyranoside can be observed over time. The compound is moisture sensitive and should be stored away from water/moisture, heat, and oxidizing agents .

Metabolic Pathways

6-Chloro-3-indolyl-beta-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase . The compound serves as a substrate for this enzyme, which cleaves it to produce a color change .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl-beta-D-galactopyranoside typically involves multiple steps:

Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction of a suitable precursor.

Introduction of the Indole Moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with the tetrahydropyran intermediate.

Chlorination: The chlorination of the indole ring is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the indole moiety, using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of a reduced indole derivative.

Substitution: Formation of substituted indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3R,4S,5R,6R)-2-((6-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a bromine atom instead of chlorine.

(2S,3R,4S,5R,6R)-2-((6-Methyl-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 6-Chloro-3-indolyl-beta-D-galactopyranoside may confer unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Biologische Aktivität

6-Chloro-3-indolyl-beta-D-galactopyranoside, commonly referred to as Salmon-gal, is a synthetic compound primarily used as a chromogenic substrate for the enzyme β-galactosidase. This compound has garnered attention in various biological research contexts due to its enhanced sensitivity compared to traditional substrates like X-gal. This article explores the biological activity of Salmon-gal, focusing on its applications in gene expression studies, its advantages over other substrates, and relevant case studies demonstrating its utility.

- Molecular Formula : C14H16ClNO6

- Molecular Weight : 329.74 g/mol

- Melting Point : 188°C to 190°C

- Solubility : Insoluble in water; soluble in DMSO and methanol

- CAS Number : 138182-21-5

1. β-Galactosidase Activity Detection

Salmon-gal is primarily utilized for detecting β-galactosidase activity in various biological systems. It serves as a more sensitive alternative to X-gal, particularly beneficial in scenarios where β-galactosidase activity is low, such as in early-stage mouse embryos. Studies have shown that using Salmon-gal in conjunction with tetrazolium salts results in a faster and more sensitive staining reaction than traditional methods .

Table 1: Comparison of Substrates for β-Galactosidase Detection

| Substrate | Sensitivity | Reaction Time | Color Produced |

|---|---|---|---|

| X-gal | Moderate | Slow | Blue precipitate |

| Salmon-gal | High | Fast | Red precipitate |

2. In Situ Hybridization

Salmon-gal has been effectively used in combination with in situ hybridization techniques to visualize gene expression in tissues. The compound's ability to provide clear colorimetric results allows researchers to simultaneously detect multiple gene expressions without interference . This dual application enhances the understanding of developmental biology and gene regulation.

Case Study 1: Enhanced Detection in Mouse Embryos

A study demonstrated that Salmon-gal significantly improved the visualization of β-galactosidase activity in mouse embryos at stages where traditional X-gal staining failed . The researchers utilized a combination of Salmon-gal and tetranitroblue tetrazolium to achieve enhanced staining, which allowed for better tracking of gene expression during critical developmental phases.

Case Study 2: Gene Expression Analysis

In another study, researchers employed Salmon-gal to monitor the expression levels of β-galactosidase in transgenic mice. The findings indicated that Salmon-gal provided a more sensitive detection method, allowing for the identification of low-level expression that would be undetectable using X-gal . This sensitivity is crucial for understanding gene function and regulation.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930006 | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138182-21-5 | |

| Record name | 6-Chloro-1H-indol-3-yl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138182-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl hexopyranosido | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranoside, 6-chloro-1H-indol-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6-chloro-3-indolyl-beta-D-galactopyranoside help identify cells transfected with the reporter gene in the growth-arrest assay?

A1: 6-chloro-3-indolyl-beta-D-galactopyranoside, often abbreviated as X-gal, is a histochemical substrate for the enzyme beta-galactosidase (β-gal). In the assay described [], A7r5 cells were co-transfected with two plasmids: one carrying the gene of interest and another carrying the β-gal gene as a reporter. When cells successfully incorporate the reporter plasmid and express β-gal, the enzyme hydrolyzes X-gal. This hydrolysis results in a visible color change, allowing researchers to visually identify the transfected cells under a microscope. This color-based identification is crucial for specifically analyzing the growth and DNA synthesis of cells successfully transfected with the growth-arrest genes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.